N-(3-METHOXYPROPYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-METHOXYPROPYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPROPYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting an appropriate amine with a sulfonyl chloride in the presence of a base.
Introduction of the acetamide group: This step involves the reaction of the sulfonamide intermediate with an acylating agent such as acetic anhydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXYPROPYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide or acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPROPYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for folic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.
N-(2-METHOXYPROPYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE: A structurally similar compound with potential differences in biological activity.
Uniqueness
N-(3-METHOXYPROPYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
IUPAC Name |
2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-3-27-18-10-12-19(13-11-18)28(24,25)22(17-8-5-4-6-9-17)16-20(23)21-14-7-15-26-2/h4-6,8-13H,3,7,14-16H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEYLBCJBVCPHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCCOC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.